molecular formula C18H22N2O B7555355 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide

Katalognummer B7555355
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: ITGNQEWBBZJWGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide, also known as EMD-386088, is a selective dopamine D1 receptor agonist. It has been extensively studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Wirkmechanismus

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide acts as a selective agonist of the dopamine D1 receptor, which is involved in the regulation of motor function, cognition, and reward. By activating this receptor, 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide can increase the release of dopamine in the brain, leading to improved motor function, cognitive performance, and reward-related behavior.
Biochemical and Physiological Effects:
4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide has been shown to have several biochemical and physiological effects in animal studies. It increases the release of dopamine in the striatum, a brain region involved in motor function and reward. It also increases the activity of the prefrontal cortex, a brain region involved in cognitive function. These effects are thought to underlie the therapeutic potential of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide in neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide has several advantages for use in lab experiments. It is a selective agonist of the dopamine D1 receptor, which allows for precise manipulation of this receptor in experimental settings. It is also a relatively stable compound, making it suitable for long-term storage and use. However, there are also limitations to the use of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms. Additionally, it has not been extensively studied in humans, which may limit its translational potential.

Zukünftige Richtungen

There are several future directions for research on 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide. One area of focus is the development of more potent and selective dopamine D1 receptor agonists. Another area of focus is the investigation of the therapeutic potential of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide in humans, particularly in the treatment of neurological disorders such as Parkinson's disease and ADHD. Additionally, there is a need for further investigation into the mechanism of action of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide, particularly in relation to its effects on the prefrontal cortex and other brain regions involved in cognitive function.

Synthesemethoden

The synthesis of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide involves several steps, including the reaction of 2-ethylbenzaldehyde with methylamine to form 2-ethylbenzylmethylamine, which is then reacted with N-methylbenzamide to produce 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide. The synthesis of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide has been extensively studied for its potential therapeutic use in neurological disorders. In animal studies, it has been shown to improve motor function in Parkinson's disease models and reduce hyperactivity in ADHD models. It has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of the disorder.

Eigenschaften

IUPAC Name

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-3-15-6-4-5-7-17(15)13-20-12-14-8-10-16(11-9-14)18(21)19-2/h4-11,20H,3,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGNQEWBBZJWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CNCC2=CC=C(C=C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.